Naxagolide Hydrochloride is a potent and selective dopamine D2 receptor agonist. It is classified as a non-ergot dopamine agonist due to its distinct chemical structure compared to ergot-derived dopamine agonists. In scientific research, Naxagolide Hydrochloride serves as a valuable pharmacological tool for investigating dopamine D2 receptor function, particularly in the context of Parkinson's disease and other movement disorders.
Mechanism of Action
Naxagolide Hydrochloride exerts its effects by binding to and activating dopamine D2 receptors in the brain. This activation mimics the effects of dopamine, a neurotransmitter involved in movement control, reward pathways, and other brain functions. Its high selectivity for D2 receptors over D1 receptors makes it a useful tool for studying the specific roles of these receptor subtypes.
Applications
Model Parkinson's Disease: Naxagolide Hydrochloride induces rotational behavior in animal models of Parkinson's disease, allowing researchers to assess the efficacy of potential therapeutic interventions.
Compare Dopamine Agonist Potency: Studies comparing the potency of different dopamine agonists, including Naxagolide Hydrochloride, help researchers understand the pharmacological properties of these compounds and their potential therapeutic applications.
Compound Description: A-77636 is a selective dopamine D1 receptor agonist. [] It is considered highly potent at stimulating D1 receptors, while displaying minimal activity at D2 receptors. This compound has been investigated for its potential in treating Parkinson's disease and other movement disorders.
Relevance: A-77636 is studied alongside Naxagolide hydrochloride in a research paper evaluating the efficacy of various dopamine agonists with varying selectivities for D1 and D2 receptors in a monkey model of Parkinson's disease. [] While both compounds target the dopaminergic system, they differ in their receptor selectivity, providing insights into the roles of D1 and D2 receptors in Parkinsonian motor symptoms.
Compound Description: L-dopa-methyl ester is a dopamine precursor that can cross the blood-brain barrier. [] It is converted to dopamine in the brain, making it a treatment option for Parkinson's disease.
Relevance: L-dopa-methyl ester is included in the same study as Naxagolide hydrochloride for its ability to alleviate Parkinsonian symptoms in the MPTP-induced hemiparkinsonian monkey model. [] The study compares their potencies and efficacies in reducing contraversive circling behavior, highlighting the different mechanisms of action between a dopamine precursor and a direct D2 agonist like Naxagolide hydrochloride.
Compound Description: N-0923 is a highly selective dopamine D2 receptor agonist. [] Its high affinity for D2 receptors makes it a valuable tool for studying the functions of these receptors in various neurological and psychiatric disorders.
Relevance: N-0923 is investigated alongside Naxagolide hydrochloride in the context of Parkinson's disease research. [] Both compounds exhibit potent agonist activity at D2 receptors, and their comparative potencies in the MPTP-induced hemiparkinsonian monkey model provide insights into the pharmacological profiles of D2 agonists for potential therapeutic applications.
Pergolide
Compound Description: Pergolide is a dopamine agonist that acts on both D1 and D2 receptors, with a higher affinity for D2 receptors. [] It has been used clinically for treating Parkinson's disease and restless legs syndrome.
Relevance: Pergolide's inclusion in the research paper examining various dopamine agonists alongside Naxagolide hydrochloride highlights the diverse pharmacological profiles of these compounds. [] By comparing their potencies and efficacies, the study provides valuable information about the structure-activity relationships and receptor selectivity profiles of different dopamine agonists in the context of Parkinson's disease.
Compound Description: PHNO is a highly selective dopamine D2 receptor agonist and a valuable pharmacological tool for investigating the roles of D2 receptors in the brain. []
Relevance: Similar to Naxagolide hydrochloride, PHNO exhibits high selectivity for D2 receptors, making them both potent tools for studying and potentially treating conditions associated with D2 receptor dysfunction. [] Comparing their effects in the MPTP-induced hemiparkinsonian monkey model provides a better understanding of the therapeutic potential of D2 receptor agonists for Parkinson's disease.
Compound Description: SKF-81297 is a selective dopamine D1 receptor agonist used primarily in research settings to study the functions of D1 receptors. []
Relevance: SKF-81297 is studied alongside Naxagolide hydrochloride in the research paper focusing on the effects of dopamine agonists on Parkinsonian symptoms. [] By comparing the effectiveness of a D1 agonist like SKF-81297 with a D2 agonist like Naxagolide hydrochloride, the study aims to dissect the individual contributions of these receptor subtypes in mediating motor control and potential therapeutic benefits in Parkinson's disease.
Compound Description: SKF-82958 is another selective dopamine D1 receptor agonist frequently employed in research to investigate the roles of D1 receptors in various physiological and pathological processes. []
Relevance: SKF-82958 is another D1 receptor agonist included alongside Naxagolide hydrochloride in the research paper investigating the effectiveness of dopamine agonists in a monkey model of Parkinson's disease. [] By comparing the effects of a selective D1 agonist like SKF-82958 with a selective D2 agonist like Naxagolide hydrochloride, the research attempts to elucidate the distinct contributions of D1 and D2 receptor activation in alleviating Parkinsonian motor symptoms.
ent Naxagolide Hydrochloride; ent Naxagolide HCl; MK-458; MK 458; MK458; Naxagolide HCl; Naxagolide Hydrochloride;
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Naxagolide is an organic heterotricyclic compound that is (4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine substituted by propyl and hydroxy groups at positions 4 and 9, respectively. It is a potent dopamine D2-receptor agonist and its hydrochloride salt was under clinical development by Merck & Co as a potential antiparkinsonian agent (now discontinued). It has a role as an antiparkinson drug, a dopamine agonist and an anticonvulsant. It is a tertiary amino compound, an organic heterotricyclic compound and a member of phenols. It is a conjugate base of a naxagolide(1+).
Encenicline has been investigated for the treatment of Cognition, Schizophrenia, Alzheimer's Disease, Cardiac Repolarization, and Central Nervous System Diseases.
EVP-6124 is a partial agonist of α7 subunit-containing nicotinic acetylcholine receptors (nAChRs; IC50 = 22.38 nM). It is 1,000-fold selective for α7 subunit-containing nAChRs over α4β2 subunit-containing nAChRs at 10 µM, as well as a panel of 60 peptide and nonpeptide receptors, ion channels, and transporters. EVP-6124 induces inward currents in Xenopus oocytes expressing human α7 subunit-containing nAChRs (EC50 = 0.16 µM). In vivo, EVP-6124 (0.1, 0.3, and 1 mg/kg) reverses scopolamine-induced deficits in the novel object recognition task and prevents natural forgetting of a familiar object in rats. It reduces premature responding, a measure of impulsivity, by low-attentive but not high-attentive female rats in the 5-choice serial reaction time test (5CSRTT). Encenicline, also known as EVP-6124 and MT-4666, is a novel α7 nicotinic acetylcholine receptor agonist EVP-6124 enhances dopamine, acetylcholine, and glutamate efflux in rat cortex and nucleus accumbens. EVP-6124 improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors.
Clomiphene Citrate is the citrate salt form of clomiphene, a triphenylethylene nonsteroidal ovulatory stimulant evaluated for antineoplastic activity against breast cancer. Clomiphene has both estrogenic and anti-estrogenic activities that compete with estrogen for binding at estrogen receptor sites in target tissues. This agent causes the release of the pituitary gonadotropins follicle stimulating hormone (FSH) and luteinizing hormone (LH), leading to ovulation. (NCI04) Enclomiphene Citrate is the orally bioavailable citrate salt of enclomiphene, the trans-isomer of the nonsteroidal triphenylethylene compound clomiphene, with tissue-selective estrogenic and antiestrogenic activities. As a selective estrogen receptor modulator (SERM), enclomiphene binds to hypothalamic estrogen receptors, blocking the negative feedback of endogenous estrogens and stimulating the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus; released GnRH subsequently stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary, resulting in ovulation. In addition, this agent may bind to estrogen receptors on breast cancer cells, resulting in the inhibition of estrogen-stimulated proliferation in susceptible cell populations. Clomiphene Citrate can cause cancer and developmental toxicity according to state or federal government labeling requirements. The trans or (E)-isomer of clomiphene.
endo-BCN-PEG12-acid is a PEG derivative containing a BCN group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The BCN group can react with azide -tagged biomolecules. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.